2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3S/c18-12-4-6-13(7-5-12)21-15(9-20-17(21)26-10-16(19)23)11-2-1-3-14(8-11)22(24)25/h1-9H,10H2,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWJEUJWLPWYRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a novel synthetic derivative belonging to the imidazole class of compounds. Imidazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- An imidazole ring , which is crucial for biological activity.
- A thioether linkage , enhancing its chemical reactivity.
- Substituents including 4-fluorophenyl and 3-nitrophenyl groups that may influence its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity
- The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity (details on specific values were not available in the search results).
- Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
-
Antimicrobial Properties
- Preliminary evaluations indicate that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the imidazole ring is often linked to such activities due to its ability to disrupt microbial cell membranes.
-
Anti-inflammatory Effects
- In vitro studies have suggested that this compound can inhibit pro-inflammatory cytokines, indicating potential use in inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
One notable case study involved the evaluation of this compound's effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that treatment with the compound led to G2/M phase arrest and increased apoptosis markers compared to untreated controls. The mechanism was further elucidated through computational docking studies, revealing strong binding affinity to tubulin, suggesting a microtubule-disrupting action similar to established chemotherapeutics.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding interactions between this compound and various biological targets, including:
- Tubulin : Indicating potential as an anticancer agent.
- Enzymes involved in inflammation : Suggesting anti-inflammatory properties.
These studies provide insights into how structural modifications can enhance binding affinities and selectivity towards specific targets.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related imidazole and acetamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Electron-Withdrawing vs. Electron-Donating Groups :
The 3-nitrophenyl and 4-fluorophenyl groups in the target compound contrast with derivatives bearing electron-donating groups (e.g., methyl, methoxy) or halogens (e.g., bromo). For example, compounds 9b (4-fluorophenyl-thiazole) and 9c (4-bromophenyl-thiazole) from highlight how halogen substituents influence solubility and binding interactions. Nitro groups, as in the target compound, may enhance electrophilic reactivity or improve binding to nitroreductase enzymes in antimicrobial or anticancer contexts .Heterocyclic Modifications :
lists imidazole derivatives with substituents like thiophene (4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole ) and furan (2-(furan-2-yl)-4,5-diphenyl-1H-imidazole ). These heterocycles introduce varied electronic environments and steric profiles compared to the nitro/fluoro-substituted phenyl groups in the target compound. Thiophene-containing analogs, for instance, may exhibit enhanced π-stacking interactions in biological targets .
Physicochemical Properties
While specific data for the target compound are unavailable, trends from related compounds can be inferred:
Key Observations :
- The target compound’s nitro group increases molecular weight compared to simpler halogenated analogs (e.g., 9b , 9c ).
- Fluorine substituents (as in 9b and ) enhance metabolic stability and bioavailability in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
